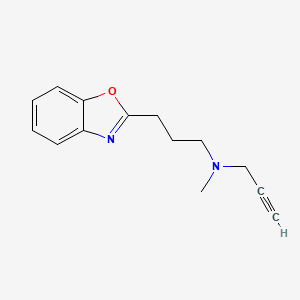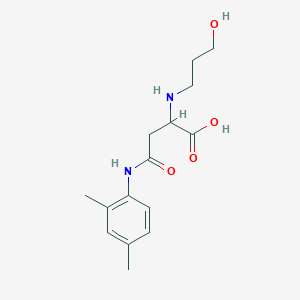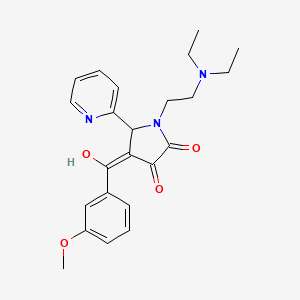![molecular formula C22H15FN4O4S B2528486 1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine CAS No. 1226428-70-1](/img/structure/B2528486.png)
1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various piperazine derivatives, which are known for their diverse pharmacological properties. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including alkylation, reduction, and functional group transformations. For instance, the synthesis of 1-(3-chlorophenyl) piperazine, a related compound, was achieved from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to give the hydrochloride salt . Similarly, other piperazine derivatives were synthesized using methods such as reductive amination with sodium triacetoxyborohydride and reactions involving zinc dust and hydrogen bromide . These methods highlight the versatility of synthetic approaches to piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques provide information about the functional groups present and the overall molecular framework. The presence of substituents on the piperazine ring, such as chlorophenyl groups, can significantly influence the compound's properties and potential biological activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their substituents. The nature of the substituents can affect the reactivity of the molecule, as seen in the structure-activity relationship studies of synthesized compounds . These studies can help in understanding how different chemical modifications can enhance or reduce the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonyl groups and chlorophenyl rings can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. The antimicrobial activity of some piperazine derivatives against bacterial and fungal pathogens has been evaluated, indicating the potential for these compounds to act as antimicrobial agents .
科学的研究の応用
Synthesis and Biological Screening
Compounds with piperazine cores and chlorophenyl groups have been synthesized and screened for their biological activity against various bacteria and fungi. One study discussed the synthesis of 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl derivatives and their moderate activity in microbial assays, indicating potential applications in developing antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Anticancer Evaluation
Piperazine derivatives have also been evaluated for their anticancer properties. A study reported on di- and trifunctional substituted 1,3-thiazoles with piperazine substituents showing significant anticancer activity across various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Kostyantyn Turov, 2020).
Antituberculosis Studies
Research into compounds featuring piperazine and chlorophenyl groups includes the exploration of their antituberculosis effects. A specific study synthesized 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and found some of these compounds exhibited significant antituberculosis and anticancer activities, suggesting a dual therapeutic potential (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Antifungal Compound Development
The synthesis and characterization of novel antifungal compounds have also been explored. Research into 1,2,4-triazole derivatives, including those with chlorophenyl and piperazine elements, has shown promise in developing new antifungal medications (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antioxidant Activity Studies
The antioxidant potential of piperazine derivatives has been investigated, with studies synthesizing compounds that demonstrate significant antioxidant activity. This research opens avenues for the development of antioxidant therapies, potentially useful in managing oxidative stress-related conditions (L. Andonova, D. Zheleva-Dimitrova, M. Georgieva, A. Zlatkov, 2014).
特性
IUPAC Name |
3-(2-fluorophenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-17-9-5-2-6-13(17)20-24-18(31-25-20)12-26-16-10-11-32-19(16)21(28)27(22(26)29)15-8-4-3-7-14(15)23/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOHUIDBUGDLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)
![2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528404.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)
![1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2528407.png)
![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)



![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)